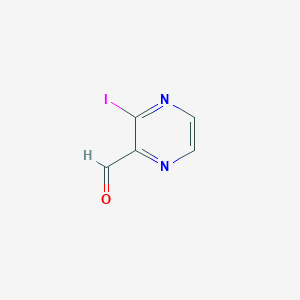

3-Iodopyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFAWGYOJUJPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodopyrazine 2 Carbaldehyde

Historical Context and Early Synthetic Approaches

The journey toward efficiently synthesizing polysubstituted pyrazines has been fraught with challenges, primarily stemming from the inherent electronic nature of the pyrazine (B50134) ring and the difficulties in controlling the regioselectivity of substitution reactions.

Limitations of Conventional Pyrazine Functionalization Methods

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution, which is a common method for functionalizing many aromatic compounds. Early attempts at direct functionalization often required harsh reaction conditions, leading to low yields and a lack of selectivity.

Furthermore, the presence of substituents on the pyrazine ring can further complicate subsequent reactions. The directing effects of existing groups and the potential for side reactions often limit the utility of classical synthetic methods. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for pyrazine functionalization, but these methods typically require a pre-functionalized pyrazine, such as a halopyrazine, as a starting material.

Challenges in Regioselective Introduction of Aldehyde and Iodine Moieties

The simultaneous and regioselective introduction of both an aldehyde and an iodine group onto a pyrazine ring presents a significant synthetic hurdle. The aldehyde group is a deactivating group, which can influence the position of subsequent electrophilic substitutions. Conversely, the introduction of an iodine atom can be challenging due to its lower reactivity compared to other halogens in many reaction types.

Achieving a specific substitution pattern, such as the 2-carbaldehyde and 3-iodo arrangement, requires careful consideration of the synthetic strategy. Directing groups, steric hindrance, and the electronic properties of both the pyrazine core and the substituents must all be managed to achieve the desired regioselectivity. The synthesis of specifically substituted pyrazines has historically been a multi-step process often involving the construction of the pyrazine ring from acyclic precursors already bearing the desired functional groups or their precursors.

Contemporary Synthetic Routes to 3-Iodopyrazine-2-Carbaldehyde

Modern synthetic chemistry has seen the development of more direct and efficient methods for the functionalization of heterocyclic compounds. For this compound, direct iodination strategies on a pre-existing pyrazine-2-carbaldehyde (B1279537) scaffold have become a key focus.

Direct Iodination Strategies on Pyrazine-2-Carbaldehydes

The direct C-H iodination of pyrazine-2-carbaldehyde offers a more atom-economical and potentially shorter route to the target compound compared to multi-step syntheses. The key to this approach lies in achieving high regioselectivity, specifically targeting the C-3 position.

The regioselectivity of the iodination of pyrazine-2-carbaldehyde is influenced by the electronic effects of the aldehyde group and the nitrogen atoms in the pyrazine ring. The aldehyde group at the C-2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the nitrogen atoms also exert a strong influence on the electron distribution within the ring.

Recent advances in understanding reaction mechanisms and the development of specific reagent systems have enabled the selective iodination of various heterocyclic compounds. While a specific protocol for the direct C-3 iodination of pyrazine-2-carbaldehyde is not extensively detailed in readily available literature, the principles of regioselective C-H functionalization of similar electron-deficient heterocycles suggest that this transformation is feasible under carefully controlled conditions. The choice of iodinating agent, solvent, and temperature are all critical parameters in directing the substitution to the desired position.

N-Iodosuccinimide (NIS) has emerged as a versatile and effective reagent for the iodination of a wide range of organic compounds, including electron-deficient aromatic and heteroaromatic systems. rawdatalibrary.net It is generally considered a source of an electrophilic iodine species ("I+").

The reaction of pyrazine-2-carbaldehyde with NIS, typically in the presence of an acid catalyst or in an acidic solvent, is a plausible method for the synthesis of this compound. The acid serves to activate the NIS, making it a more potent electrophile. The regioselectivity of this reaction would be a critical factor, and optimization of the reaction conditions would be necessary to favor iodination at the C-3 position over other possible sites.

While specific yield and reaction condition data for the direct synthesis of this compound using this method are not prominently reported, related transformations on other heterocyclic systems provide a basis for expected outcomes. The table below illustrates typical conditions for the NIS-mediated iodination of aromatic compounds, which could be adapted for the synthesis of the target molecule.

| Starting Material | Iodinating Agent | Solvent | Catalyst/Additive | Temperature | Yield | Reference |

| Deactivated Arenes | NIS | Trifluoromethanesulfonic acid | - | Room Temp. | Good to Excellent | rawdatalibrary.net |

| Anisole Derivatives | NIS | Acetonitrile (B52724) | Trifluoroacetic acid (catalytic) | Room Temp. | High | rawdatalibrary.net |

Interactive Data Table: Illustrative Conditions for NIS Iodination Note: This table provides general examples of NIS iodination and not a specific protocol for this compound.

Further research and methodological development are required to establish a robust and high-yielding protocol for the direct synthesis of this compound.

Synthetic Routes to this compound Explored

The synthesis of this compound, a key heterocyclic building block, is achieved through a variety of strategic chemical transformations. These methodologies primarily involve the direct introduction of iodine onto a pre-functionalized pyrazine core, the interconversion of existing functional groups on the pyrazine ring, and multi-step pathways commencing from readily available pyrazine precursors. Each approach offers distinct advantages and is selected based on the availability of starting materials and the desired efficiency of the synthetic route.

1 Catalytic and Non-Catalytic Iodination Approaches

The direct iodination of the pyrazine ring system can be accomplished through both catalytic and non-catalytic methods. These approaches are centered on the electrophilic substitution of a hydrogen atom on the pyrazine ring with an iodine atom.

Catalytic Iodination: Molecular iodine can serve as a catalyst in various organic transformations. researchgate.netnih.gov While direct catalytic iodination of pyrazine-2-carbaldehyde is not extensively documented, related iodine-catalyzed reactions on heterocyclic systems suggest its potential. researchgate.netnih.gov The catalytic cycle would likely involve the activation of molecular iodine by a suitable catalyst to generate a more potent electrophilic iodine species, which could then react with the electron-deficient pyrazine ring.

Non-Catalytic Iodination: Electrophilic iodination of electron-rich aromatic compounds can be achieved using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org For electron-deficient systems like pyrazines, more forcing conditions or the use of a Sandmeyer-type reaction may be necessary. The Sandmeyer reaction offers a viable, albeit indirect, non-catalytic route. This involves the diazotization of an aminopyrazine precursor, followed by treatment with an iodide salt to introduce the iodine atom. nih.govnih.gov For instance, a starting material like 3-aminopyrazine-2-carboxylic acid could potentially be converted to 3-iodopyrazine-2-carboxylic acid, which would then require subsequent functional group manipulation to yield the target aldehyde. nih.govnih.govnih.gov

2 Functional Group Interconversions on the Pyrazine Core

A common and versatile strategy for the synthesis of this compound involves the modification of functional groups on a pre-existing pyrazine scaffold.

1 Transformation of Other Halogenated Pyrazines to Introduce the Aldehyde

This approach would begin with a pyrazine ring already bearing the iodo-substituent at the 3-position and another functional group at the 2-position that can be converted into an aldehyde. For example, if a precursor such as 3-iodo-2-cyanopyrazine were available, its reduction could potentially yield this compound.

2 Oxidation of Methyl or Hydroxymethyl Precursors to the Aldehyde Functionality

A frequently employed method is the oxidation of a methyl or hydroxymethyl group at the 2-position of a 3-iodopyrazine ring.

The oxidation of a methyl group on a heterocyclic ring to a carbaldehyde can be achieved using reagents like selenium dioxide (SeO₂), a transformation known as the Riley oxidation. wikipedia.orgresearchgate.netnih.gov This method is effective for the oxidation of activated methyl groups, such as those adjacent to a carbonyl group or on a heteroaromatic ring.

| Precursor | Oxidizing Agent | Product |

| 3-Iodo-2-methylpyrazine | Selenium Dioxide (SeO₂) | This compound |

Similarly, the oxidation of a 2-hydroxymethyl group on the 3-iodopyrazine core would provide the desired aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

3 Substitution of Other Leaving Groups for Iodine on the Pyrazine Ring

The introduction of the iodine atom can also be accomplished by substituting a different leaving group, such as a chlorine or bromine atom, at the 3-position of a pyrazine-2-carbaldehyde molecule. A well-established method for this type of halogen exchange is the Finkelstein reaction, which typically involves treating a chloro or bromo derivative with an iodide salt, often in the presence of a catalyst for aromatic systems.

| Starting Material | Reagent | Product |

| 3-Chloropyrazine-2-carbaldehyde (B53262) | Sodium Iodide (NaI) | This compound |

3 Multi-Step Synthetic Pathways from Readily Available Pyrazine Precursors

Complex target molecules like this compound are often synthesized through multi-step reaction sequences that start from simple and commercially available pyrazine derivatives. These pathways are designed to sequentially introduce the required functional groups.

A plausible multi-step synthesis could commence with a readily available precursor like 3-aminopyrazine-2-carboxylic acid. nih.govnih.gov The amino group can be converted to an iodo group via the Sandmeyer reaction. nih.govnih.gov The resulting 3-iodopyrazine-2-carboxylic acid can then be converted to the target aldehyde. This transformation can be achieved by first converting the carboxylic acid to an acid chloride, followed by a controlled reduction.

1 Pyrazine Ring Formation Reactions Incorporating Pre-functionalized Synthons

An alternative to modifying a pre-existing pyrazine ring is to construct the ring itself from acyclic precursors that already contain the necessary functionalities or precursors to them. The classical synthesis of pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. By carefully selecting the starting materials, one could, in principle, construct a pyrazine ring with the desired substitution pattern. For instance, the condensation of an appropriately substituted α-amino ketone with a dicarbonyl compound could lead to a functionalized pyrazine. researchgate.net

Sequential Introduction of Halogen and Aldehyde Moieties

A robust and widely applicable strategy for the synthesis of this compound involves a two-step sequence starting from a readily available precursor, 2-aminopyrazine (B29847). This method first introduces the iodine atom onto the pyrazine ring, which then serves as a directing group for the subsequent introduction of the carbaldehyde moiety at the adjacent position.

Step 1: Synthesis of 2-Iodopyrazine (B2397660) via a Sandmeyer-type Reaction

The initial step involves the conversion of the amino group of 2-aminopyrazine into an iodo group. This is typically achieved through a Sandmeyer-type reaction, which proceeds via the formation of a diazonium salt intermediate. byjus.comjk-sci.com

Diazotization: 2-Aminopyrazine is treated with a diazotizing agent, commonly sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is performed at low temperatures, typically 0–5 °C, to ensure the stability of the resulting pyrazine-2-diazonium salt, as diazonium salts are known to be thermally unstable and can decompose, sometimes explosively, at higher temperatures. stackexchange.comnih.gov

Iodination: The freshly prepared diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). stackexchange.com Unlike other Sandmeyer halogenations (chlorination or bromination) that often require a copper(I) salt catalyst, iodination can proceed effectively without a catalyst due to the higher nucleophilicity of the iodide ion. stackexchange.comorganic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by iodide results in the formation of 2-iodopyrazine with the liberation of nitrogen gas. jk-sci.com Non-aqueous methods, employing reagents like isopentyl nitrite in solvents such as ethylene (B1197577) glycol dimethyl ether with sources like cuprous iodide and elemental iodine, have also been developed for heterocyclic amines, which can be advantageous for substrates with poor water solubility. clockss.org

Step 2: Formylation of 2-Iodopyrazine via Directed ortho-Metalation

With 2-iodopyrazine in hand, the next step is the introduction of the carbaldehyde group at the C-3 position. This is efficiently accomplished using the principle of directed ortho-metalation (DoM). wikipedia.org In this reaction, a substituent on an aromatic ring directs a strong base to deprotonate the adjacent (ortho) position.

Deprotonation/Lithiation: The 2-iodopyrazine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a very low temperature, typically -78 °C, to prevent side reactions. A strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), is then added. baranlab.orgscispace.com The iodine atom at the C-2 position acts as a directed metalation group (DMG), guiding the LDA to selectively abstract the proton from the C-3 position, forming a transient 3-lithiopyrazin-2-yl iodide intermediate. wikipedia.orgacs.org

Electrophilic Quench: The organolithium intermediate is then quenched by adding an electrophilic formylating agent. A common and effective reagent for this purpose is anhydrous N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de The lithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, this compound.

This sequential strategy provides excellent regiochemical control, ensuring the desired 2,3-disubstitution pattern on the pyrazine ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Solvent Effects on Reactivity and Selectivity

The choice of solvent is critical in both stages of the synthesis, influencing reagent solubility, reaction rates, and the stability of intermediates.

Sandmeyer-type Iodination: Traditionally, diazotization is performed in aqueous acidic solutions. However, the choice of solvent can be adapted. For instance, using organic solvents like acetonitrile can be beneficial, particularly in non-aqueous diazotization protocols. nih.govreddit.com The use of ionic liquids has also been explored as alternative media for Sandmeyer reactions, which can influence reaction rates and simplify product isolation. nih.gov

Directed ortho-Metalation: The lithiation step requires anhydrous polar aprotic solvents that can solvate the lithium cation and the organolithium intermediate without reacting with the strong base. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the organolithium species and is stable at the required low temperatures (-78 °C). uwindsor.ca Less polar solvents like diethyl ether may also be used, but can lead to different aggregation states of the organolithium reagent, potentially affecting reactivity. The use of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate lithiation by breaking down organolithium aggregates and increasing the basicity of the reagent.

Table 1: Representative Solvent Effects on Key Synthetic Steps

| Reaction Step | Solvent Class | Example Solvent | Typical Role and Impact |

|---|---|---|---|

| Diazotization/Iodination | Aqueous Acid | Water / H₂SO₄ | Traditional medium, good for salt solubility. |

| Polar Aprotic | Acetonitrile (MeCN) | Used in non-aqueous diazotization, can improve substrate solubility. | |

| Ionic Liquid | [BMIM][PF₆] | Alternative green medium, can affect reaction rate and simplify workup. nih.gov | |

| ortho-Metalation | Polar Aprotic Ether | Tetrahydrofuran (THF) | Excellent for solvating organolithium intermediates at low temperatures. uwindsor.ca |

| Non-polar Hydrocarbon | Hexane | Often used as a co-solvent for commercial alkyllithium reagents. |

Ligand and Catalyst Design for Enhanced Efficiency

While the proposed synthesis does not heavily rely on complex ligand-catalyst systems, certain aspects are catalytically controlled or influenced by additives.

Sandmeyer-type Reaction: As previously noted, the iodination of diazonium salts with KI is often efficient without a catalyst. organic-chemistry.org However, for other Sandmeyer reactions (e.g., chlorination, bromination), the use of a copper(I) catalyst is essential. wikipedia.orgunacademy.com The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical. jk-sci.com In some challenging iodination cases, the addition of catalytic amounts of CuI could potentially facilitate the reaction. clockss.org

Directed ortho-Metalation: This reaction is base-mediated rather than catalyst-driven. The "catalyst" for the transformation is the stoichiometric strong base (e.g., LDA, n-BuLi). The design choice here revolves around selecting the appropriate base to achieve efficient and clean deprotonation without competing nucleophilic attack on the pyrazine ring.

Alternative Catalytic Approaches: For the formylation step, an alternative to DoM could be a palladium-catalyzed formylation of a 2,3-dihalopyrazine intermediate. Such cross-coupling reactions are highly dependent on the design of the catalyst system. Electron-rich and sterically bulky phosphine (B1218219) ligands are generally required to promote the key steps of oxidative addition and reductive elimination in palladium-catalyzed reactions on electron-deficient heterocyclic rings like pyrazine.

Temperature and Pressure Control in Industrial and Laboratory Scale-Up

Strict temperature control is arguably the most critical parameter for ensuring safety, selectivity, and high yields in this synthetic sequence, especially during scale-up.

Diazotization: The process is exothermic, and the diazonium salt intermediate is thermally sensitive. google.com Maintaining a temperature between 0 and 5 °C is crucial to prevent decomposition, which leads to reduced yields and the formation of hazardous nitrogen gas. stackexchange.com On an industrial scale, this requires efficient cooling systems and controlled addition rates of the diazotizing agent to manage the heat generated. google.comgoogle.com

ortho-Metalation: These reactions are performed at very low temperatures (-78 °C, typically achieved with a dry ice/acetone bath) to ensure the stability of the highly reactive organolithium intermediate. uwindsor.ca Allowing the temperature to rise can lead to side reactions, such as decomposition or reaction with the solvent. For large-scale production, maintaining such low temperatures is a significant engineering challenge, requiring specialized reactors and cooling systems.

Pressure: The reactions are typically conducted at atmospheric pressure. However, careful consideration of pressure is necessary for safety during scale-up. The Sandmeyer reaction evolves nitrogen gas, which must be safely vented to prevent pressure buildup in a large reactor. researchgate.net Similarly, the handling of pyrophoric reagents like n-butyllithium and the quenching of reactive organometallic intermediates require robust engineering controls to manage any potential pressure changes or exothermic events.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. Key areas of focus include maximizing atom economy and minimizing waste. nih.govfrontiersin.org

Solvent-Free and Aqueous Medium Reaction Development

The pursuit of environmentally benign chemical processes has led to the exploration of solvent-free and aqueous reaction media for the synthesis of heterocyclic compounds, including pyrazines. These approaches aim to reduce the reliance on volatile organic solvents, which are often toxic and contribute to environmental pollution.

One notable development in this area is the catalyst- and solvent-free synthesis of multi-substituted pyrazines. thieme-connect.com A one-pot pseudo four-component reaction has been developed for the synthesis of substituted pyrazines from 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate (B1210297) or various amines. thieme-connect.comresearchgate.net This method provides an eco-friendly route to pyrazine derivatives in high yields. thieme-connect.com The reaction proceeds by heating a mixture of the benzoin (B196080) derivative and the amine source, and the product can be isolated by simple filtration after the addition of water. thieme-connect.com

While this specific methodology has been demonstrated for the synthesis of tetra-aryl pyrazines, the underlying principles of solvent-free condensation reactions could potentially be adapted for the synthesis of other substituted pyrazines, such as this compound. The key would be to identify suitable precursors that can undergo condensation and cyclization under solvent-free conditions to form the desired pyrazine core, followed by or preceded by iodination and formylation steps.

The following table summarizes the synthesis of various substituted pyrazines using a solvent-free and catalyst-free approach, highlighting the efficiency of this green synthetic method. thieme-connect.com

| Entry | Benzoin Derivative | Amine Source | Product | Time (h) | Yield (%) |

| 1 | Benzoin | NH4OAc | 2,3,5,6-Tetraphenylpyrazine | 0.5 | 98 |

| 2 | 4,4'-Dichlorobenzoin | NH4OAc | 2,3,5,6-Tetrakis(4-chlorophenyl)pyrazine | 0.5 | 96 |

| 3 | 4,4'-Dimethylbenzoin | NH4OAc | 2,3,5,6-Tetrakis(4-methylphenyl)pyrazine | 1.0 | 95 |

| 4 | 4,4'-Dimethoxybenzoin | NH4OAc | 2,3,5,6-Tetrakis(4-methoxyphenyl)pyrazine | 1.0 | 94 |

| 5 | Benzoin | Aniline | 1,2,3,5,6-Pentaphenyl-1,4-dihydropyrazine | 1.5 | 92 |

Aqueous medium reactions for pyrazine synthesis are less commonly reported but hold significant promise for green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The challenge often lies in the low solubility of organic reactants in water. However, the use of phase-transfer catalysts or the development of water-soluble reagents can overcome this limitation. The synthesis of pyrazine-based materials in aqueous solutions has been explored, for instance, in the context of creating functional materials for batteries. chinesechemsoc.orgresearchgate.net Further research is needed to develop efficient and general methods for the synthesis of functionalized pyrazines, including this compound, in aqueous media.

Biocatalytic Approaches to Pyrazine Scaffolds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can simplify purification processes and reduce waste. The application of biocatalysts in the synthesis of pyrazine scaffolds is an emerging field with significant potential. elsevierpure.com

A key biocatalytic strategy for pyrazine synthesis involves the use of transaminases. These enzymes can catalyze the amination of α-diketones to produce α-amino ketones, which can then undergo spontaneous or enzyme-catalyzed dimerization and oxidation to form the pyrazine ring. This approach has been successfully employed for the synthesis of various substituted pyrazines.

For the synthesis of a halogenated pyrazine such as this compound, a chemoenzymatic or fully biocatalytic approach could be envisioned. One possibility is the biocatalytic synthesis of a pyrazine precursor, followed by a selective halogenation step. Nature has evolved a diverse range of halogenase enzymes that can regioselectively introduce halogen atoms into organic molecules. researchgate.netnih.gov These enzymes are a promising tool for the synthesis of halogenated pharmaceuticals and fine chemicals. researchgate.net

Flavin-dependent halogenases, for example, are capable of halogenating a variety of aromatic and heteroaromatic compounds. nih.gov A potential biocatalytic route to this compound could involve the enzymatic synthesis of a pyrazine-2-carbaldehyde precursor, followed by a regioselective iodination catalyzed by a halogenase enzyme. The development of such a biocatalytic cascade would represent a significant advancement in the green synthesis of this important chemical compound.

The following table provides an overview of the main classes of halogenating enzymes and their characteristics, which could be relevant for the biocatalytic synthesis of halogenated pyrazines. nih.gov

| Enzyme Class | Cofactor/Prosthetic Group | Halide Ion | Typical Substrates |

| Haloperoxidases (Heme-iron) | Heme | Cl-, Br-, I- | Alkenes, alkynes, aromatic compounds |

| Haloperoxidases (Vanadium) | Vanadate | Br-, I- | Aromatic compounds, indoles |

| Flavin-dependent Halogenases | FADH2 | Cl-, Br- | Aromatic compounds, tryptophan |

| α-Ketoglutarate-dependent Halogenases | Fe(II), α-Ketoglutarate | Cl- | Aliphatic compounds |

| S-Adenosyl-L-methionine (SAM)-dependent Halogenases | SAM | Cl-, Br- | Aliphatic compounds |

The integration of biocatalytic steps into the synthesis of complex molecules like this compound is a promising avenue for the development of more sustainable and efficient manufacturing processes. Further research into the discovery and engineering of novel enzymes will be crucial to realize the full potential of biocatalysis in this area.

Reactivity and Transformational Chemistry of 3 Iodopyrazine 2 Carbaldehyde

Reactions at the Aldehyde Moiety of 3-Iodopyrazine-2-Carbaldehyde

The aldehyde group in this compound is an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity allows for a range of transformations, including nucleophilic additions, condensations, reductions, and oxidations, providing pathways to a diverse set of derivative compounds.

Nucleophilic Additions and Condensations (e.g., Knoevenagel, Wittig, Aldol)

Nucleophilic addition and condensation reactions at the aldehyde carbon are fundamental to the derivatization of this compound. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling chain elongation and the synthesis of more complex molecular architectures.

The reaction of this compound with primary amines, hydroxylamine (B1172632), or hydrazines leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

Imines: The condensation with primary amines is typically acid-catalyzed and reversible. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of the amine on the protonated carbonyl group, followed by dehydration to yield the C=N double bond characteristic of an imine. youtube.com This transformation is a common strategy for introducing diverse organic substituents onto the pyrazine (B50134) core. organic-chemistry.org

Oximes: Reaction with hydroxylamine (NH₂OH), usually from its hydrochloride salt in the presence of a base, yields the corresponding oxime. nih.govijprajournal.comgoogle.com These reactions are generally efficient and can often be performed under mild conditions, such as at room temperature. ias.ac.inmdpi.com The formation of oximes from aldehydes is a well-established transformation in organic synthesis. ijprajournal.com

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govnih.gov This reaction is a common method for creating stable derivatives of carbonyl compounds. nih.gov The resulting hydrazones can serve as intermediates for further synthetic manipulations. aston.ac.uk

Table 1: Synthesis of Imines, Oximes, and Hydrazones from Aldehydes (General Conditions)

| Derivative | Reagent | Typical Conditions | Product Structure |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) | Acid catalyst (e.g., H₂SO₄), solvent (e.g., methanol), often reversible. youtube.comlibretexts.orgyoutube.com | 3-Iodo-2-((R-imino)methyl)pyrazine |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Base (e.g., NaOH), solvent (e.g., ethanol (B145695)/water), room temperature. nih.govijprajournal.commdpi.com | (E/Z)-3-Iodopyrazine-2-carbaldehyde oxime |

| Hydrazone | Hydrazine (N₂H₄) | Solvent (e.g., ethanol), often with mild heating. nih.govnih.gov | (3-Iodopyrazin-2-yl)methanone hydrazone |

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or an amine. researchgate.netnih.gov The reaction proceeds through a nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond and extending the carbon chain. researchgate.netnih.gov This method is highly effective for synthesizing α,β-unsaturated systems.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. libretexts.org This involves reacting this compound with a phosphorus ylide (a Wittig reagent), such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. libretexts.orgwikipedia.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. nih.govnih.gov

Aldol (B89426) Condensation: While specific examples with this compound are not detailed in the provided search context, the aldehyde group can, in principle, undergo aldol-type reactions. This would involve reaction with an enolate (from another carbonyl compound) to form a β-hydroxy aldehyde, which could then dehydrate to an α,β-unsaturated aldehyde.

Table 2: Chain Elongation Reactions of Aldehydes (General Conditions)

| Reaction Name | Reagent Type | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | Weak base (e.g., piperidine, isonicotinic acid) researchgate.netpcbiochemres.com | α,β-Unsaturated pyrazine derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Strong base (e.g., n-BuLi, KHMDS) | Pyrazinyl-alkene |

Reductions and Oxidations of the Carbaldehyde Group

The oxidation state of the aldehyde carbon can be readily altered through reduction to a primary alcohol or oxidation to a carboxylic acid, providing access to other important classes of pyrazine derivatives.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-iodopyrazin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and compatibility with a wider range of solvents, including protic solvents like ethanol or water. bohrium.com It readily reduces aldehydes and ketones without affecting other functional groups like esters or, importantly in this case, the carbon-iodine bond. Lithium aluminium hydride is a much stronger reducing agent and must be used in anhydrous solvents like diethyl ether or THF.

A patent for related compounds describes the reduction of 3-chloropyrazine-2-carbaldehyde (B53262) to (3-chloropyrazin-2-yl)methanol (B1519852) using sodium borohydride in ethanol, achieving a high yield of 95%. This suggests a similar protocol would be effective for the iodo-analogue.

Table 3: Reduction of Pyrazine-2-carbaldehyde (B1279537) Derivatives

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloropyrazine-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | (3-Chloropyrazin-2-yl)methanol | 95% | WO2007080515A2 |

Oxidation of the aldehyde functionality yields 3-iodopyrazine-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant that can convert aldehydes to carboxylic acids, typically under basic conditions. libretexts.org Other reagents, such as those involving vanadium catalysts in the presence of hydrogen peroxide, have been shown to oxidize substrates in reactions involving pyrazine-2-carboxylic acid itself as a co-catalyst, indicating the stability of the pyrazine ring under these oxidative conditions. iaea.org The choice of oxidant is crucial to avoid unwanted side reactions on the electron-deficient and halogenated pyrazine ring.

Transformations Involving the Iodine Substituent on the Pyrazine Ring

The carbon-iodine bond on the pyrazine ring of this compound is the primary site for transformations that build molecular complexity. Its reactivity is characteristic of aryl iodides, particularly those on electron-poor aromatic systems, which facilitates the oxidative addition step in palladium-catalyzed cycles.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. For a substrate like this compound, these reactions provide a direct pathway to introduce aryl, vinyl, alkynyl, and alkyl groups, leveraging the reactivity of the C-I bond. While the following reactions are standard transformations for aryl iodides, specific literature examples detailing their application to this compound are not prevalent. The discussions below are based on the established principles of these named reactions and their broad applicability to similar iodo-heterocyclic substrates.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, catalyzed by a palladium(0) complex in the presence of a base. mdpi.comlibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the generally high yields. libretexts.org

For this compound, a Suzuki-Miyaura coupling would enable the synthesis of 3-aryl or 3-vinyl pyrazine-2-carbaldehydes. The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-pyrazine to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Illustrative Example of Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | (Est.) >85 | 3-Phenylpyrazine-2-carbaldehyde |

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base. organic-chemistry.org This method is highly efficient for synthesizing arylalkynes and conjugated enynes. libretexts.orgbeilstein-journals.org

Reacting this compound via a Sonogashira coupling would install an alkynyl substituent at the 3-position. This transformation is valuable for creating rigid, linear extensions to the pyrazine core, which can be used in materials science or as precursors for further synthetic manipulations. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.org

Illustrative Example of Sonogashira Coupling

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | (Est.) >90 | 3-(Phenylethynyl)pyrazine-2-carbaldehyde |

The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and anhydrous. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. sigmaaldrich.comsdlookchem.com

A Stille coupling with this compound would allow for the introduction of various hydrocarbyl groups (alkyl, vinyl, aryl, etc.) depending on the organostannane used. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium cross-coupling chemistry. wikipedia.org

Illustrative Example of Stille Coupling

| Coupling Partner | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | None | Toluene | 110 | (Est.) >80 | 3-Vinylpyrazine-2-carbaldehyde |

The Negishi coupling forms a C-C bond between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. nih.govnih.gov Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to proceed under milder conditions and with higher efficiency, particularly for forming C(sp²)-C(sp³) bonds. researchgate.netmdpi.com A key challenge is the moisture and air sensitivity of many organozinc reagents.

Employing a Negishi coupling would be an effective method to attach alkyl or aryl groups to the 3-position of the pyrazine ring of this compound. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step in the catalytic cycle.

Illustrative Example of Negishi Coupling

| Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 60 | (Est.) >85 | 3-Phenylpyrazine-2-carbaldehyde |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. nih.govbeilstein-journals.orgresearchgate.net This reaction is a powerful tool for the vinylation of aryl halides. A key feature is its excellent stereoselectivity, typically favoring the formation of the trans product. beilstein-journals.org

For this compound, the Heck reaction would yield 3-vinylpyrazine derivatives. The reaction involves oxidative addition of the iodo-pyrazine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. researchgate.net

Illustrative Example of Heck Reaction

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | (Est.) >75 | 3-((E)-2-Phenylvinyl)pyrazine-2-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The pyrazine core in this compound is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency is further amplified by the strong electron-withdrawing effect of the adjacent carbaldehyde group at the C-2 position. Consequently, the C-3 position, bearing the iodine atom, is highly activated towards attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.

In the context of SNAr reactions, iodine is a competent leaving group. While fluoride (B91410) is often the best leaving group in SNAr due to its high electronegativity which strongly polarizes the C-F bond for the initial nucleophilic attack, the leaving group aptitude in the second step follows the trend I > Br > Cl > F. researchgate.net For activated systems like this compound, the displacement of iodide is generally efficient.

A wide variety of heteroatom nucleophiles can be employed to displace the iodine atom:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form the corresponding ethers. Hydroxide ions can be used to introduce a hydroxyl group, leading to the formation of 3-hydroxypyrazine-2-carbaldehyde.

Sulfur Nucleophiles: Thiolates (RS⁻) and thiophenoxides (ArS⁻) are excellent nucleophiles and readily displace the iodide to form thioethers, which are valuable intermediates in organic synthesis.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can serve as nucleophiles to introduce amino functionalities, providing an alternative, metal-free pathway to the products obtained via Buchwald-Hartwig amination. nih.gov The reaction with amines is often facilitated by a non-nucleophilic base to neutralize the generated HI. In some cases, SNAr reactions can offer a more environmentally friendly ("greener") alternative to palladium-catalyzed methods by avoiding the use of transition metals and operating in solvents like water or ethanol. researchgate.netnih.gov

Table 2: Comparison of SNAr and Buchwald-Hartwig Amination for C-N Bond Formation on Electron-Deficient Heterocycles

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | None (metal-free) | Palladium complex |

| Substrate Scope | Requires highly electron-deficient ring | Broad scope, including less activated rings |

| Leaving Group | F > Cl ≈ Br > I (for attack); I > Br > Cl > F (for departure) | I > Br > OTf > Cl |

| Reaction Conditions | Often requires elevated temperatures | Can often proceed under milder conditions |

| "Green" Chemistry | Favorable (no metal, often uses simpler bases/solvents) nih.gov | Less favorable (requires precious metal catalyst, complex ligands) |

This table provides a general comparison of the two main strategies for C-N bond formation at the C-3 position of this compound.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The carbon-iodine bond in this compound can be leveraged to generate highly reactive organometallic intermediates, such as Grignard reagents and organolithiums. These reagents effectively reverse the polarity of the carbon atom (umpolung), transforming it from an electrophilic site into a potent nucleophilic center. adichemistry.com

Grignard Reagents: The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com This reaction involves the oxidative insertion of magnesium into the C-I bond. adichemistry.com However, a significant challenge in this transformation is the presence of the aldehyde functional group, which is highly electrophilic and will readily react with any Grignard reagent formed, leading to polymerization or decomposition. To circumvent this, the aldehyde would need to be protected with a group that is stable to the Grignard formation conditions, such as an acetal. Following the formation of the Grignard reagent from the protected pyrazine, it can be reacted with various electrophiles before deprotection of the aldehyde.

Organolithium Reagents: Organolithium species can be prepared from this compound primarily through metal-halogen exchange. wikipedia.org This reaction typically involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.org The exchange is generally very fast, often outcompeting nucleophilic addition to other functional groups. wikipedia.org Nevertheless, the high reactivity of the aldehyde remains a major issue. The strongly basic and nucleophilic alkyllithium reagent can directly attack the aldehyde carbonyl. Therefore, as with Grignard reagent formation, protection of the aldehyde group is a prerequisite for the successful generation and subsequent use of the corresponding pyrazinyllithium intermediate. Once formed, this organolithium reagent can be used in a wide range of reactions, including addition to carbonyls, substitution reactions, and transmetalations.

Modifications and Annulations of the Pyrazine Core

Ring Functionalization through Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. harvard.edu This method relies on a directed metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. researchgate.net

For the pyrazine core, which is electron-deficient and thus has acidic ring protons, DoM can be an effective strategy for introducing substituents at positions other than C-3. cmu.eduacs.org In the case of this compound, the carbaldehyde group itself, after suitable modification, could potentially act as a DMG. For instance, aldehydes can be transiently protected by in-situ addition of a lithium amide, which then directs lithiation to the ortho position. harvard.edu In this specific molecule, the position ortho to the aldehyde is C-3, which is already substituted with iodine.

However, DoM strategies could be employed to functionalize the C-5 or C-6 positions if a suitable DMG were present on the ring. For example, if the iodine at C-3 were replaced by a DMG such as an amide or a protected amine, metalation could be directed to the C-5 position. Alternatively, the inherent acidity of the pyrazine protons allows for deprotonation even without a strong DMG, although regioselectivity can be an issue. The use of hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or mixed lithium-zincate bases can facilitate deprotonation while minimizing side reactions. researchgate.netresearchgate.net Subsequent trapping of the resulting pyrazinylmetal species with an electrophile (e.g., I₂, aldehydes, alkyl halides) introduces a new functional group onto the pyrazine core.

Cycloaddition Reactions Involving the Pyrazine System

The electron-deficient pyrazine ring can participate in cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder reactions. thieme-connect.comquora.com In this type of pericyclic reaction, the electron-poor heterocycle (pyrazine) acts as the diene component, reacting with an electron-rich dienophile, such as an enol ether or an ynamine. quora.com

The reactivity of this compound as a diene would be enhanced by the electron-withdrawing carbaldehyde group. The reaction typically proceeds by a [4+2] cycloaddition across the C-5 and C-6 positions of the pyrazine ring. The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, expelling a small, stable molecule (like HCN from the pyrazine core) to form a new, stable aromatic ring, typically a pyridine (B92270) derivative. thieme-connect.comquora.com This sequence provides a powerful method for the annulation of the pyrazine core, transforming it into a different heterocyclic system.

The specific substitution pattern of this compound would direct the regiochemistry of the cycloaddition and influence the structure of the final product. The reaction provides a route to highly substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. thieme-connect.com

Fusion Reactions for Polycyclic Nitrogen Heterocycles

The strategic positioning of a reactive aldehyde group adjacent to an iodo substituent on the electron-deficient pyrazine ring makes this compound a prime candidate for constructing fused polycyclic nitrogen heterocycles. These reactions, often involving cyclocondensation with binucleophiles, lead to the formation of important bicyclic systems such as pteridines and pyrido[2,3-b]pyrazines.

While direct studies on this compound are not extensively documented, the reactivity of analogous compounds, particularly 3-aminopyrazine-2-carbaldehyde (B1283474), provides significant insight into its potential for these transformations. For instance, the synthesis of various pteridine (B1203161) derivatives has been successfully achieved through the cyclization of 3-acylaminopyrazine-2-carbaldehydes, which are themselves derived from 3-aminopyrazine-2-carbaldehyde. This suggests a plausible pathway where the iodo group in this compound could be first substituted by an appropriate nitrogen nucleophile, followed by an intramolecular cyclization involving the aldehyde to form the fused pyrimidine (B1678525) ring of the pteridine system.

The general approach for pteridine synthesis from a 3-substituted-pyrazine-2-carbaldehyde precursor is outlined in the scheme below. The initial step involves the conversion of the 3-substituent (in this case, the iodo group) to an amino or a substituted amino group. The resulting intermediate can then undergo cyclization to form the pteridine core.

Table 1: Examples of Pteridine Synthesis from 3-Substituted Pyrazine-2-carbaldehydes

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Acetamidopyrazine-2-carbaldehyde | NH₃ | 2-Methylpteridine | N/A |

| 3-Ethoxycarbonylaminopyrazine-2-carbaldehyde | NH₃ | Pteridin-2-one | N/A |

Data derived from analogous reactions of 3-aminopyrazine-2-carbaldehyde derivatives.

Similarly, the synthesis of pyrido[2,3-b]pyrazines can be envisioned through the reaction of this compound with suitable C-N binucleophiles. A common strategy for constructing the pyrido[2,3-b]pyrazine (B189457) skeleton involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. In the context of this compound, a plausible approach would involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the C-3 position to introduce a substituent that can subsequently participate in a cyclization reaction with the aldehyde at C-2. Alternatively, nucleophilic aromatic substitution of the iodine atom could be employed to introduce a side chain that can undergo intramolecular cyclization.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound necessitates a careful consideration of selectivity in its chemical transformations.

Chemoselectivity: The primary challenge in the reactions of this compound is the chemoselective differentiation between the aldehyde group and the carbon-iodine bond. The aldehyde functionality is susceptible to nucleophilic attack and oxidation/reduction, while the C-I bond is prone to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions. For instance, strong nucleophiles may preferentially attack the aldehyde carbonyl, while organometallic reagents in the presence of a suitable catalyst will likely react at the C-I bond. The electron-withdrawing nature of the pyrazine ring and the aldehyde group activates the C-I bond towards nucleophilic aromatic substitution.

Regioselectivity: In fusion reactions leading to polycyclic systems, regioselectivity becomes a critical aspect, particularly when unsymmetrical binucleophiles are employed. For example, in a hypothetical reaction with a substituted 1,2-diamine to form a pyrido[2,3-b]pyrazine derivative, the orientation of the final product will depend on which nitrogen atom of the diamine initially attacks the aldehyde and which one participates in the subsequent cyclization. The electronic and steric properties of both the pyrazine precursor and the binucleophile will govern the regiochemical outcome. Generally, the more nucleophilic and less sterically hindered nitrogen atom of the diamine is expected to initiate the reaction by attacking the electrophilic aldehyde carbon.

Stereoselectivity: For reactions involving the aldehyde group that lead to the formation of a new chiral center, stereoselectivity is an important consideration. For example, the addition of a Grignard reagent or an organolithium compound to the aldehyde could generate a racemic mixture of the corresponding secondary alcohol. To achieve stereocontrol, the use of chiral reagents or catalysts would be necessary. While there is a lack of specific studies on the stereoselective reactions of this compound, general principles of asymmetric synthesis would apply. The development of enantioselective methods for the functionalization of pyrazine derivatives is an active area of research.

Table 2: Potential Selective Transformations of this compound

| Reaction Type | Reagent/Catalyst | Expected Transformation | Selectivity Aspect |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | Formation of a secondary alcohol | Chemoselective reaction at the aldehyde |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene formation | Chemoselective reaction at the aldehyde |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C bond formation at C-3 | Chemoselective reaction at the C-I bond |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N bond formation at C-3 | Chemoselective reaction at the C-I bond |

Advanced Spectroscopic and Mechanistic Characterization Techniques for 3 Iodopyrazine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Iodopyrazine-2-carbaldehyde in both solution and the solid state.

Two-dimensional (2D) NMR experiments are crucial for the complete and unequivocal assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to the molecule's asymmetry and the influence of the electronegative nitrogen atoms and the iodine substituent.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between the two aromatic protons on the pyrazine (B50134) ring (H-5 and H-6). This correlation confirms their adjacent relationship, a key structural feature. ipb.ptemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton directly to the carbon to which it is attached. youtube.comyoutube.com This would allow for the unambiguous assignment of C-5 and C-6 based on the previously assigned proton shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR technique for elucidating the substitution pattern of the pyrazine ring. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. nih.govresearchgate.net Key expected correlations for this compound would include:

The aldehyde proton (-CHO) showing a correlation to the C-2 carbon and the C-3 carbon, confirming its position at C-2.

The ring protons (H-5 and H-6) showing correlations to multiple carbons, including the quaternary carbons C-2 and C-3, which definitively places the iodo and carbaldehyde substituents. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. ipb.pt For a molecule like this compound, a NOESY spectrum would show a correlation between the aldehyde proton and the H-6 proton, providing evidence for the preferred conformation of the aldehyde group relative to the pyrazine ring.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from related pyrazine derivatives.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (-C HO ) | ~10.1 | ~190 | C-2, C-3 |

| C-2 | - | ~155 | - |

| C-3 | - | ~120 | - |

| H-5 | ~8.7 | ~148 | C-3, C-6 |

| H-6 | ~8.6 | ~146 | C-2, C-5 |

Table 1: Predicted NMR data and key 2D correlations for this compound.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline materials, making it ideal for studying polymorphism in this compound. europeanpharmaceuticalreview.com Polymorphism, the existence of multiple crystal forms, is a known phenomenon in pyrazine derivatives and can significantly impact a compound's physical properties. researchgate.netresearchgate.net

By using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide distinct spectra for different polymorphs. nih.gov The presence of multiple peaks for a single carbon in the molecular structure often indicates the existence of crystallographically inequivalent molecules within the crystal's asymmetric unit. europeanpharmaceuticalreview.com

Furthermore, for a halogenated compound, ssNMR of the halogen nucleus itself can be highly informative. dur.ac.ukresearchgate.net ¹²⁷I ssNMR, although challenging due to the quadrupolar nature of the iodine nucleus, is exceptionally sensitive to the local electronic environment. nih.gov Measurements of the nuclear quadrupolar coupling constant (C_Q_) and asymmetry parameter (η_Q_) for the ¹²⁷I nucleus can differentiate between polymorphs, as these parameters are directly influenced by the crystal packing and any intermolecular interactions, such as halogen bonds. nih.govacs.org

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate dynamic molecular processes that occur on the NMR timescale. For this compound, the primary conformational process of interest is the rotation around the single bond connecting the aldehyde group to the pyrazine ring.

This rotation is often restricted due to steric hindrance or electronic interactions with the adjacent ring nitrogen and iodine substituent. rsc.org As a result, the aldehyde group may exist in two primary planar conformations (syn and anti relative to a ring nitrogen), which can interconvert. At low temperatures, this rotation may be slow enough to observe separate signals for each conformer. As the temperature is raised, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. beilstein-journals.org By analyzing the line shapes in the variable-temperature NMR spectra, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. beilstein-journals.org Such studies have been applied to understand conformational preferences in various substituted heterocycles. colostate.edunih.govresearchgate.net

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental formula of this compound and to elucidate the structure of its derivatives through fragmentation analysis. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₅H₃IN₂O, HRMS is essential to confirm its composition, distinguishing it from any other combination of atoms that might have the same nominal mass. chemsrc.comaip.org

| Property | Value |

| Molecular Formula | C₅H₃IN₂O |

| Monoisotopic Mass (Calculated) | 233.9341 u |

| Nominal Mass | 234 u |

Table 2: Molecular properties of this compound relevant to mass spectrometry.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis that involves multiple stages of mass selection and fragmentation. In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. gre.ac.uk

The resulting fragmentation pattern provides a structural fingerprint of the molecule. For halogenated and carbonyl-containing pyrazines, characteristic fragmentation pathways are expected: conicet.gov.aroup.comaip.org

Loss of Carbon Monoxide: A neutral loss of 28 u (CO) from the aldehyde group.

Loss of Iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical (127 u). The charge is typically retained by the more stable organic fragment. docbrown.info

Ring Cleavage: Fragmentation of the pyrazine ring itself, leading to characteristic smaller ions.

When analyzing derivatives of this compound, MS/MS is invaluable. By comparing the fragmentation pattern of a derivative to that of the parent compound, the site of modification can be determined. For instance, if the aldehyde is converted to an oxime or hydrazone, the mass of the precursor ion will increase accordingly, and the fragmentation pathways will be altered in a predictable manner, allowing for confirmation of the derivative's structure.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment m/z (Proposed) |

| 233.9 | CO | 205.9 |

| 233.9 | I• | 107.0 |

| 233.9 | HCN | 206.9 |

| 107.0 | HCN | 80.0 |

Table 3: Predicted major fragmentation pathways for this compound in MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques essential for assessing the purity of this compound and analyzing complex mixtures containing its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds like pyrazine derivatives. researchgate.netresearchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. coresta.orgsigmaaldrich.com Following separation, the molecules are ionized, commonly by electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer to generate a unique mass spectrum that serves as a molecular fingerprint. researchgate.net For pyrazine derivatives, specific ions can be monitored to enhance sensitivity and selectivity. coresta.org Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile pyrazines from a sample matrix before analysis. researchgate.netcoresta.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for less volatile, polar, or thermally labile derivatives that are not amenable to GC analysis. researchgate.netnih.gov LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. researchgate.net LC-MS is increasingly used for identifying a wide range of disinfection by-products, including polar and high-molecular-weight iodinated compounds. researchgate.net Tandem MS techniques can be employed to identify specific brominated and iodinated substances. researchgate.net The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for achieving optimal sensitivity for heterocyclic compounds. nih.gov

These methods are crucial for quality control, allowing for the detection and quantification of impurities, starting materials, and by-products in a sample of this compound.

Table 1: Representative Chromatographic Conditions for the Analysis of Pyrazine Derivatives

| Parameter | GC-MS Conditions for Pyrazines | LC-MS/MS Conditions for Iodinated Compounds |

|---|---|---|

| Column | DB-WAX or Rxi-5Sil MS (e.g., 30 m x 0.25 mm, 0.25 µm) coresta.orgnih.gov | C18 reverse-phase column |

| Carrier/Mobile Phase | Helium researchgate.net | Gradient of water and methanol/acetonitrile (B52724) with formic acid nih.gov |

| Injection Mode | Splitless or Headspace SPME coresta.orgsigmaaldrich.com | Direct injection |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov | Electrospray Ionization (ESI), positive or negative mode |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) sigmaaldrich.com | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Monitored Ions (m/z) | Specific fragment ions characteristic of the pyrazine core and substituents. For iodinated compounds, the ion at m/z 127 is monitored. nih.gov | Precursor and product ions selected for Multiple Reaction Monitoring (MRM). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. khanacademy.orgmasterorganicchemistry.com

Infrared (IR) Spectroscopy for Aldehyde and Pyrazine Ring Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. azooptics.com It is an invaluable tool for the qualitative identification of key functional groups. For this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to the aldehyde group and the pyrazine ring.

The aldehyde functional group gives rise to two particularly prominent stretching vibrations:

C=O Stretch: A strong, sharp absorption band typically found in the region of 1680-1715 cm⁻¹. The exact position is influenced by electronic effects from the pyrazine ring and the iodine substituent.

C-H Stretch: A pair of weaker bands often observed around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the aldehyde C-H bond.

The pyrazine ring itself produces a series of characteristic vibrations:

C=N and C=C Stretching: These appear in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the entire ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies.

The C-I (carbon-iodine) stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹, due to the high mass of the iodine atom. Computational studies, such as those performed on pyrazinecarbaldehyde using ab initio calculations, can aid in the precise assignment of experimental vibrational frequencies. rsc.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aldehyde) | R-CHO | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch (Aldehyde) | R-CHO | ~1700 | Strong, Sharp |

| C=N and C=C Stretch (Ring) | Pyrazine | 1400 - 1600 | Medium to Strong |

| C-H Bending (Ring) | Pyrazine | 800 - 1200 | Variable |

| C-I Stretch | Aryl-Iodide | < 600 | Medium to Strong |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often makes vibrations of non-polar bonds, such as C=C in symmetric rings, more intense in Raman spectra.

For this compound, Raman spectroscopy can provide detailed information about the pyrazine ring vibrations and the carbon-iodine bond.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can enhance the Raman signal by factors of 10⁶ to 10⁸ or more. osti.gov This enhancement occurs when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically silver or gold. osti.govomicsonline.org SERS is particularly useful for studying pyrazine and its derivatives. osti.gov The technique allows for the detection of very low concentrations of analyte and can provide insights into the molecule's orientation and interaction with the metal surface. researchgate.net The enhancement is attributed to a combination of electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge-transfer mechanisms between the molecule and the metal). osti.govnih.govresearchgate.net SERS studies on pyrazine have shown that it can bind to metal surfaces through its nitrogen atoms, making it a model compound for investigating metal-molecule-metal junctions. osti.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of this compound.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. mdpi.com From this map, the exact positions of all atoms (excluding hydrogen, which is often placed in calculated positions) can be determined with high precision. nih.gov

For this compound, an X-ray crystal structure would provide invaluable information, including:

Precise measurements of the C-I, C=O, and pyrazine ring bond lengths and angles.

Details of the crystal packing, including intermolecular interactions like halogen bonding (C-I···N) or π-π stacking, which influence the compound's physical properties.

The absolute configuration of chiral derivatives. nih.gov

While a specific crystal structure for this compound is not publicly documented as of this writing, studies on related compounds, such as pyridine-4-carbaldehyde semicarbazone and cobalt complexes of 4-iodopyridine-2,6-dicarboxylic acid, demonstrate the power of this technique in elucidating the detailed solid-state structures of substituted heterocycles. ajchem-a.comresearchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. anton-paar.com | Defines the basic crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. anton-paar.com | Provides insight into the packing arrangement and chirality. |

| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms connectivity and reveals any structural strain or unusual geometry. |

| Intermolecular Contacts | Distances between atoms of neighboring molecules. | Identifies non-covalent interactions like hydrogen or halogen bonds that govern the solid-state architecture. |

Mechanistic Investigations using Spectroscopic Monitoring Techniques

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Spectroscopic monitoring techniques are vital for gaining real-time insights into reaction kinetics, identifying transient intermediates, and elucidating reaction pathways.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)

In situ (meaning "in the reaction mixture") spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sampling and quenching. mt.com This provides a dynamic picture of the reaction, revealing the concentration profiles of reactants, intermediates, and products over time. ims.ac.jp

In Situ Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR) probes (like ReactIR), is a powerful tool for this purpose. mt.com An IR probe is inserted directly into the reaction vessel, allowing for the collection of spectra at regular intervals. By tracking the disappearance of reactant peaks (e.g., the C=O stretch of this compound) and the appearance of product peaks, a detailed kinetic profile can be constructed. This method has been successfully used to understand reaction kinetics and identify intermediate species in reactions involving pyrazine derivatives, such as the hydrogenation of pyrazine carboxamide. mt.com

In Situ Raman Spectroscopy can also be used to monitor reaction progress, particularly for reactions in aqueous media or those involving symmetric molecules. It has been employed to monitor the end-point of heterogeneous reactions involving chloropyrazine starting materials by quantifying the concentration of reactants and products. acs.org